molecular formula C14H14N2 B3054138 2,2'-Dimethylazobenzene CAS No. 584-90-7

2,2'-Dimethylazobenzene

Cat. No.: B3054138
CAS No.: 584-90-7
M. Wt: 210.27 g/mol
InChI Key: LNXCQLYWNWAIRB-UHFFFAOYSA-N
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Description

2,2’-Dimethylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dimethylazobenzene can be synthesized through the oxidation of 2,2’-dimethylhydrazobenzene using oxidizing agents such as hydrogen peroxide in glacial acetic acid . The reaction typically requires reflux conditions to ensure complete oxidation. Another method involves the reduction of 2,2’-dimethylnitrobenzene using reducing agents like zinc dust and sodium hydroxide .

Industrial Production Methods

Industrial production of 2,2’-dimethylazobenzene often involves large-scale oxidation processes using peracetic acid or hydrogen peroxide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Mechanism of Action

The mechanism of action of 2,2’-dimethylazobenzene involves its ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light . This photoisomerization alters the compound’s molecular structure, affecting its interaction with biological targets and materials. The trans form is thermodynamically stable, while the cis form is metastable . This property is exploited in applications requiring precise control of molecular behavior using light.

Properties

IUPAC Name

bis(2-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXCQLYWNWAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870633
Record name bis(2-Methylphenyl)-diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-90-7
Record name 1,2-Bis(2-methylphenyl)diazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, bis(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-Methylphenyl)-diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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